![molecular formula C7H6S7 B14314262 5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione CAS No. 113502-34-4](/img/structure/B14314262.png)
5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione is a complex organic compound characterized by its unique structure, which includes multiple sulfur atoms and a dithiine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione typically involves the cycloaddition of 2-ethynylpyridine to 4,5-dihydro-1,3-dithioltrithione (isotrithionedithiol) . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the cycloaddition process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the reactive intermediates and final product.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the sulfur-containing groups, leading to different structural analogs.
Substitution: Substitution reactions, particularly involving the methylsulfanyl groups, can yield a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sulfur dioxide chloride (SO2Cl2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted dithiine derivatives .
Aplicaciones Científicas De Investigación
5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of interest in biochemical research.
Industry: Used in the development of advanced materials, including organic semiconductors and conductive polymers
Mecanismo De Acción
The mechanism by which 5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione exerts its effects involves its interaction with molecular targets through its sulfur-containing groups. These interactions can influence various biochemical pathways, depending on the specific application. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox processes within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Bis(methylsulfanyl)-(1,3)dithiole-2-thione: Similar in structure but differs in the position of the sulfur atoms.
5-(2-pyridyl)[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione:
Uniqueness
5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione is unique due to its specific arrangement of sulfur atoms and the presence of methylsulfanyl groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Propiedades
Número CAS |
113502-34-4 |
|---|---|
Fórmula molecular |
C7H6S7 |
Peso molecular |
314.6 g/mol |
Nombre IUPAC |
5,6-bis(methylsulfanyl)-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione |
InChI |
InChI=1S/C7H6S7/c1-9-3-4(10-2)12-6-5(11-3)13-7(8)14-6/h1-2H3 |
Clave InChI |
RTJHIVWMZGAWSI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(SC2=C(S1)SC(=S)S2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
![2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile](/img/structure/B14314181.png)
![3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14314191.png)
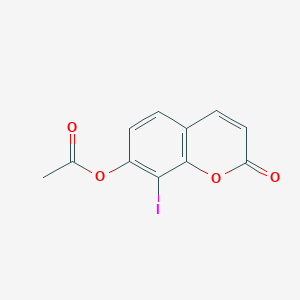

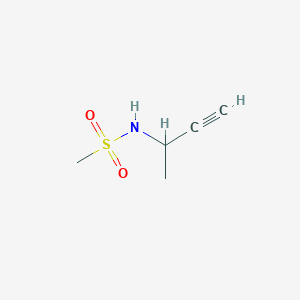
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
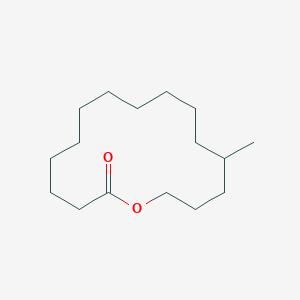
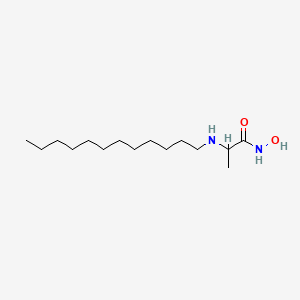
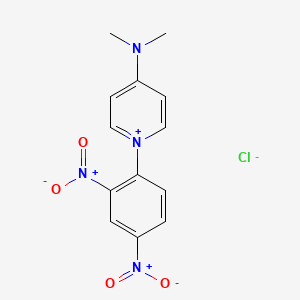
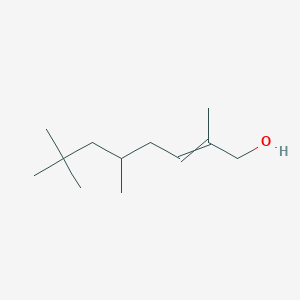
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
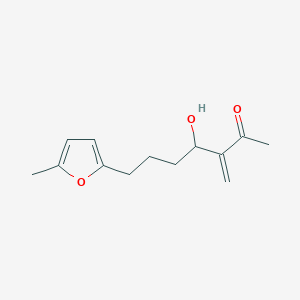
![(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14314255.png)
